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Compound of Interest
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Abstract: Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for non-
small cell lung cancer (NSCLC) with EGFR mutations. In vivo, osimertinib is metabolized to
several compounds, with AZ-5104 being a principal pharmacologically active metabolite. This
document provides a comprehensive technical overview of the in vivo conversion of osimertinib
to AZ-5104, detailing the metabolic pathways, quantitative pharmacokinetics, experimental
protocols for its study, and the comparative activity of the parent drug and its metabolite. This
guide is intended for researchers, scientists, and drug development professionals working in
oncology and pharmacology.

Introduction

Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing mutations (e.g.,
exon 19 deletions, L858R) and the T790M resistance mutation.[1] Its clinical efficacy is well-
established. However, a complete understanding of its pharmacological profile requires a
thorough investigation of its metabolism. In vivo, osimertinib undergoes metabolic conversion to
active metabolites, including AZ-5104 and AZ-7550.[2][3]

AZ-5104, a des-methyl metabolite, is of particular interest as it retains the irreversible binding
mechanism of the parent compound and exhibits significant pharmacological activity.[1]
Preclinical studies have shown that AZ-5104 is more potent than osimertinib against certain
EGFR mutant cell lines, but it also has a reduced selectivity margin against wild-type EGFR,
which may contribute to some of the observed clinical toxicities.[1][4] This guide synthesizes
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the available data on the metabolic journey from osimertinib to AZ-5104, providing a core
resource for further research and development.

Metabolic Pathway and Enzymology

The primary metabolic transformation of osimertinib to AZ-5104 is an N-demethylation reaction.
This conversion is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.

¢ In Humans: The main enzyme responsible for the metabolism of osimertinib, including the
formation of AZ-5104 and AZ-7550, is CYP3A4, and to a lesser extent, CYP3AS5.[3][5][6][7]

¢ In Mice: While CYP3A4 is the major human enzyme, there are notable species differences.
In mice, the murine Cyp2d gene cluster plays a more predominant role in osimertinib
metabolism.[5] This highlights the importance of using humanized mouse models for
predictive in vivo studies.

e Other Enzymes: Studies with recombinant enzymes have also shown that CYP1A1 can
generate AZ-5104 (referred to as DM-1 in some studies).[5] This is potentially significant as
CYP1ALl is highly expressed in the lungs of smokers and in lung tumors.[5]

The metabolic conversion can be visualized as follows:

Metabolic Conversion of Osimertinib

Osimertinib Primarily CYP3A4 (Human)
(AZD9291) CYP1A1, Cyp2d (Mouse)

A

N-demethylation

AZ-5104

(Des-methyl Metabolite)
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Caption: Metabolic pathway of osimertinib to AZ-5104.

Quantitative Pharmacokinetics

At steady state in human patients, both AZ-5104 and another metabolite, AZ-7550, circulate at
approximately 10% of the exposure of the parent osimertinib compound.[8][9] Population
pharmacokinetic (PopPK) models have been developed to characterize the disposition of both
osimertinib and AZ-5104.

Table 1: Population Pharmacokinetic Parameters of
Osimertinib and AZ-5104 in NSCLC Patients

Parameter Osimertinib AZ-5104 Source

Apparent Clearance

14.3 L/h 31.3L/h [8]
(CL/F)
Apparent Volume of
o 918 L 143 L [8]
Distribution (V/F)
Half-life (t1/2) ~48 h N/A [8][9]

Table 2: Steady-State Plasma Concentrations in NSCLC
Patients (80 mg QD Daose)

Parameter Osimertinib AZ-5104 Source
AUCss 11,258 nmol-h/L 1,271 nmol-h/L [9]
Cmax,ss 501 nmol/L 56 nmol/L [9]
Cmin,ss 417 nmol/L 52 nmol/L [9]

Abbreviations: AUCss, area under the curve at steady state; Cmax,ss, maximum concentration
at steady state; Cmin,ss, minimum concentration at steady state; QD, once daily.

Comparative Pharmacological Activity
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AZ-5104 is not an inert metabolite; it is pharmacologically active and contributes to the overall
efficacy and safety profile of osimertinib treatment. It retains the acrylamide group, allowing it to
act as an irreversible inhibitor.[1] However, its potency and selectivity profile differs from the
parent drug.

Table 3: In Vitro Potency (IC50, nM) of Osimertinib vs.
AZ-5104

Osimertinib (IC50,

Target M) AZ-5104 (IC50, nM)  Source
Mutant EGFR

EGFRL858R/T790M ~15 1 [10]
EGFRExon 19

Dl T790M N/A 1 (PEGFR) [10]
EGFRExon 19 Del ~12 1 (PEGFR) [1][10]
EGFRL858R N/A 6 [10]
Wild-Type EGFR

EGFRWT ~490 25 [10]
Other Kinases

ErbB4 N/A 7 [10]

Note: pEGFR refers to inhibition of EGFR phosphorylation. Data indicates that AZ-5104 is
more potent against mutant EGFR but has a significantly lower margin of selectivity over wild-
type EGFR compared to osimertinib.

Experimental Protocols
In Vivo Animal Studies

o Objective: To assess the pharmacokinetics, pharmacodynamics, and efficacy of osimertinib
and its conversion to AZ-5104 in a preclinical setting.

» Animal Models: Studies have utilized xenograft models in mice, including:
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o NCI-H1975: NSCLC cell line with L858R and T790M mutations.[1]
o PC9: NSCLC cell line with an exon 19 deletion.[1]

o A431: Epidermoid carcinoma cell line used as a model for wild-type EGFR activity due to
high EGFR expression.[1]

o Patient-Derived Xenograft (PDX) Models: Models such as LXF2478 and LU0387
harboring various exon 20 insertions have also been used.[11]

» Dosing Regimen: Osimertinib is typically suspended in a vehicle like corn oil and
administered by oral gavage.[5] A common dose used in mouse xenograft studies is 25
mg/kg, administered daily.[5][11]

o Sample Collection: Blood samples are collected at various time points post-dosing to
generate pharmacokinetic profiles. Plasma is separated for analysis. Tumor tissue can also
be harvested to measure drug concentration and assess target engagement (e.g., reduction
in phosphorylated EGFR).[1]

In Vitro Metabolism Assays
o Objective: To identify the enzymes responsible for osimertinib metabolism.
» Methodology:

o Incubation: Osimertinib is incubated with various biological preparations, such as:

Human Liver Microsomes (HLM)[5]

Mouse Liver Microsomes (MLM)[5]

Hepatocytes from human, mouse, rat, and dog.[3][12]

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP1A1) expressed in insect cell
lines.[5][12]

o Reaction Conditions: Incubations are typically performed at 37°C in the presence of an
NADPH-generating system to support CYP enzyme activity.
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o Analysis: Following incubation, the reaction is stopped (e.g., with acetonitrile), and the
mixture is analyzed by LC-MS/MS to identify and quantify the parent drug and its
metabolites.[5]

Bioanalytical Quantification

» Objective: To accurately measure the concentrations of osimertinib and AZ-5104 in biological
matrices (plasma, tissue homogenates, microsomal incubations).

e Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-
MS/MS) is the standard method.[13][14][15]

e Protocol Outline:

o Sample Preparation: Proteins in the plasma sample are precipitated using a solvent like
acetonitrile. An internal standard (e.g., sorafenib or a stable isotope-labeled version of
osimertinib) is added for accurate quantification.[13][16]

o Chromatographic Separation: The supernatant is injected into a UPLC system. A reverse-
phase column (e.g., C18) is used to separate osimertinib, AZ-5104, and the internal
standard based on their physicochemical properties.[13][17]

o Mass Spectrometric Detection: The separated compounds are ionized (typically using
electrospray ionization in positive mode) and detected by a tandem mass spectrometer
operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion
transitions are monitored for each analyte to ensure specificity and sensitivity.[17]

o Quantification: The concentration of each analyte is determined by comparing its peak
area ratio to the internal standard against a standard curve prepared in the same
biological matrix.[16]

Signaling and Experimental Workflow Diagrams
EGFR Signaling Inhibition

Osimertinib and AZ-5104 are irreversible inhibitors that covalently bind to a specific cysteine
residue (Cys797) in the ATP-binding site of the EGFR kinase domain, thereby blocking its
downstream signaling.
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Caption: Inhibition of EGFR signaling by osimertinib and AZ-5104.

General Experimental Workflow
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The process of studying the in vivo conversion involves several key steps, from animal dosing
to data analysis.

In Vivo PK/PD Experimental Workflow

1. Animal Dosing
(e.g., Oral Gavage
of Osimertinib)

2. Serial Sampling 3. Sample Processing

; 4. UPLC-MS/MS 5. PK/PD Modeling
| " | iosus Homogenisation | L Quantiicat _’
(Blood, Tissues) Tissue Homogenization) Quantification and Analysis

Click to download full resolution via product page

Caption: Workflow for in vivo pharmacokinetic/dynamic studies.

Conclusion

The in vivo conversion of osimertinib to its active metabolite, AZ-5104, is a critical aspect of its
pharmacology. The reaction is primarily catalyzed by CYP3A4 in humans. While AZ-5104
circulates at lower concentrations than the parent drug, its high potency against mutant EGFR
suggests it contributes meaningfully to the overall anti-tumor efficacy of osimertinib.[1][9]
However, its reduced selectivity against wild-type EGFR also implicates it as a potential
contributor to off-target toxicities.[1][4] A comprehensive understanding of this metabolic
conversion, achieved through the robust experimental and analytical protocols detailed in this
guide, is essential for optimizing therapeutic strategies, managing adverse events, and
informing the development of next-generation EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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